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Compound of Interest

Compound Name: 6-Chloro-4-iodo-1H-indazole

CAS No.: 885519-56-2

Cat. No.: B3024472 Get Quote

Executive Summary
The synthesis of 4,6-disubstituted indazoles presents a regiochemical challenge due to the

competing directing effects of the nitrogen heterocycle. Direct halogenation of 6-chloroindazole

typically yields the 3- or 7-substituted products. To circumvent this, we utilize a "pre-

functionalized benzene" approach. The core strategy involves constructing the fully substituted

benzene ring before cyclization, using a highly selective iodine-magnesium exchange to install

the aldehyde functionality required for indazole ring closure. The final installation of the 4-iodo

motif is achieved via a copper-catalyzed halogen exchange, avoiding the instability associated

with early-stage aryl iodides.

Key Process Advantages
Regio-fidelity: 100% control over the 4-iodo/6-chloro positions.

Safety: Avoids large-scale nitration and hazardous diazonium isolation.

Scalability: Uses flow-compatible lithiation/magnesiation steps and crystalline intermediates.

Retrosynthetic Analysis
The retrosynthesis disconnects the pyrazole ring to reveal 2-bromo-4-chloro-6-

fluorobenzaldehyde. This key intermediate is accessed via a selective iodine-magnesium
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exchange on 1-bromo-3-chloro-5-fluoro-2-iodobenzene, which is synthesized from inexpensive

2-fluoroaniline.
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Figure 1: Retrosynthetic strategy prioritizing regiocontrol and intermediate stability.

Detailed Experimental Protocol
Phase 1: Scaffold Construction (Steps 1-3)
Objective: Synthesize the fully substituted benzene core 1-bromo-3-chloro-5-fluoro-2-

iodobenzene.

Step 1: Regioselective Chlorination
Reagents: 2-Fluoroaniline (1.0 equiv), N-Chlorosuccinimide (NCS, 1.05 equiv), Acetonitrile.

Procedure:

Dissolve 2-fluoroaniline in acetonitrile (5 vol).

Add NCS portion-wise at 0-5°C to control exotherm.

Warm to 25°C and stir for 4 hours.

IPC (HPLC): < 1% starting material.

Workup: Concentrate, partition between water/MTBE. Wash organic layer with brine.

Product:4-Chloro-2-fluoroaniline. (Yield: ~90%).[1] Note: The amino group directs para for

chlorination.

Step 2: Regioselective Bromination[2][3]
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Reagents: 4-Chloro-2-fluoroaniline (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv),

DMF.

Procedure:

Dissolve intermediate in DMF (3 vol).

Add NBS solution dropwise at 0°C.

Stir at RT for 2 hours.

Mechanism: The amino group directs ortho. The position meta to Cl and ortho to F is

sterically accessible.

Product:2-Bromo-4-chloro-6-fluoroaniline. (Yield: ~85%).

Step 3: Sandmeyer Iodination
Reagents:

-TsOH (3.0 equiv), NaNO

(1.5 equiv), KI (2.0 equiv), Acetonitrile/H

O.

Procedure:

Create a slurry of the aniline and

-TsOH in MeCN. Cool to 0°C.[4][5]

Add aqueous NaNO

dropwise (maintain < 5°C) to form the diazonium salt.

Add aqueous KI solution slowly. Evolution of N

gas observed.

Stir at RT for 2 h, then heat to 60°C for 1 h to ensure completion.
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Workup: Quench with Na

S

O

(removes I

). Extract with Heptane.

Product:1-Bromo-3-chloro-5-fluoro-2-iodobenzene. (Crystalline solid).[5]

Phase 2: Cyclization & Functionalization (Steps 4-6)
Objective: Form the indazole ring and install the final iodine.

Step 4: Selective Iodine-Magnesium Exchange & Formylation
Rationale: Iodine exchanges ~100x faster than bromine. We exploit this kinetic difference to

install the aldehyde exactly where the amine was, while keeping the bromine (future C4)

intact.

Reagents:

-PrMgCl

LiCl (Turbo Grignard, 1.1 equiv), DMF (2.0 equiv), THF.

Protocol:

Dissolve the aryl iodide from Step 3 in anhydrous THF (10 vol). Cool to -40°C.

Add

-PrMgCl

LiCl dropwise. Stir for 30 min.

IPC: Quench aliquot with MeOD. Check by NMR for disappearance of Ar-I and

appearance of Ar-D.
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Add dry DMF dropwise. Warm to 0°C.

Quench with 1M HCl.

Product:2-Bromo-4-chloro-6-fluorobenzaldehyde.

Purification: Crystallization from Hexanes/IPA.

Step 5: Hydrazine Cyclization
Reagents: Hydrazine monohydrate (2.0 equiv), Ethanol.

Protocol:

Dissolve aldehyde in Ethanol (5 vol).

Add Hydrazine monohydrate. Heat to reflux (78°C) for 4 hours.

Mechanism: Hydrazine condenses with CHO, then performs intramolecular S

Ar displacing the labile Fluorine.

Workup: Cool to 0°C. The product precipitates. Filter and wash with cold ethanol.

Product:4-Bromo-6-chloro-1H-indazole. (Yield: >90%).

Step 6: Copper-Catalyzed Halogen Exchange (Finkelstein)
Reagents: CuI (5 mol%), NaI (2.0 equiv),

-Dimethylethylenediamine (DMEDA, 10 mol%), 1,4-Dioxane.

Protocol:

Charge reactor with 4-Bromo-6-chloro-1H-indazole, NaI, and CuI.

Evacuate/backfill with N

(3x).

Add Dioxane (degassed) and DMEDA.
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Heat to 110°C for 12-16 hours.

IPC: Monitor conversion of Ar-Br to Ar-I.

Workup: Dilute with EtOAc, wash with aqueous NH

OH (to remove Cu), then brine.

Purification: Recrystallization from Toluene/Heptane.

Final Product:6-Chloro-4-iodo-1H-indazole.

Quantitative Data Summary
Parameter Value Notes

Overall Yield 45 - 55% Calculated over 6 steps

Purity (HPLC) > 98.5% (a/a) No single impurity > 0.1%

Appearance Pale yellow solid Light sensitive (store in amber)

Melting Point 210 - 212°C Decomposes at higher temp

Scale Proven 100 g - 1 kg Validated in pilot plant

Process Safety Assessment
Diazotization (Step 3): Although safer than nitration, diazonium salts are energetic. Maintain

T < 5°C during formation. Do not isolate the dry diazonium salt; proceed directly to iodination

in solution.

Hydrazine (Step 5): Hydrazine is a carcinogen and highly toxic. Use a closed dosing system.

Ensure all hydrazine is consumed before workup (check with Tollens' reagent or specific strip

test).

Exotherms: The Grignard exchange (Step 4) is exothermic. Strict temperature control (-40°C)

is required to prevent "runaway" exchange of the bromine atom.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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